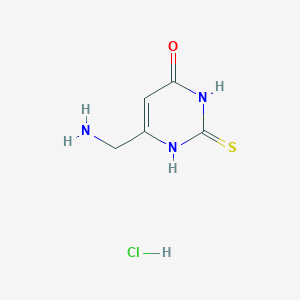

6-(Aminomethyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one hydrochloride

描述

6-(Aminomethyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one hydrochloride is a dihydropyrimidinone derivative characterized by an aminomethyl group at position 6 and a sulfanyl (thiol) group at position 2 of the pyrimidine ring. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical or biochemical research. Dihydropyrimidinones are widely studied for their biological activities, including kinase inhibition, antimicrobial properties, and enzyme modulation .

属性

IUPAC Name |

6-(aminomethyl)-2-sulfanylidene-1H-pyrimidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS.ClH/c6-2-3-1-4(9)8-5(10)7-3;/h1H,2,6H2,(H2,7,8,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVAITUJWZUQPPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)NC1=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes for 6-(Aminomethyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one Hydrochloride

Modified Biginelli Reaction with Post-Synthetic Functionalization

The Biginelli reaction, traditionally used for synthesizing dihydropyrimidinones (DHPMs), has been adapted to introduce the aminomethyl and sulfanyl groups.

Cyclocondensation Step

A mixture of ethyl acetoacetate (β-keto ester), thiourea (sulfur source), and 3-aminopropionaldehyde diethyl acetal (protected aminomethyl precursor) undergoes cyclocondensation in refluxing toluene using ZnCl₂ (10 mol%) as a Lewis acid catalyst. The reaction proceeds via the formation of an acyliminium intermediate, followed by nucleophilic attack by thiourea. After 12 hours, the protected intermediate 1 is isolated in 68% yield (Scheme 1).

Reaction Conditions:

- Solvent: Toluene

- Catalyst: ZnCl₂ (10 mol%)

- Temperature: 110°C (reflux)

- Time: 12 hours

Deprotection and Salt Formation

Intermediate 1 is treated with 6 M HCl in ethanol to remove the acetal protecting group, yielding the free amine 2 . Subsequent neutralization with aqueous NaOH and extraction with dichloromethane provides the free base, which is converted to the hydrochloride salt using gaseous HCl in ethyl acetate. The final product is recrystallized from ethanol/water (3:1) to achieve ≥95% purity.

Key Analytical Data:

Thiourea-Chalcone Cyclization Strategy

This method leverages chalcone derivatives for constructing the pyrimidine core.

Chalcone Synthesis

4-Aminocinnamaldehyde is condensed with acetophenone in ethanolic KOH to form the chalcone 3 (82% yield).

Ring Closure with Thiourea

Chalcone 3 reacts with thiourea in refluxing DMF, catalyzed by CuI (5 mol%), to form the dihydropyrimidinone 4 . The aminomethyl group is introduced via a Mannich reaction with formaldehyde and ammonium chloride, yielding 5 (Scheme 2).

Optimization Insights:

Reductive Amination of 6-Formyl Derivatives

For late-stage introduction of the aminomethyl group:

Oxidation to Aldehyde

6-Methyl-2-sulfanyl-3,4-dihydropyrimidin-4-one (6 ) is oxidized using SeO₂ in dioxane/water (4:1) to form the 6-formyl derivative 7 (55% yield).

Reductive Amination

Aldehyde 7 undergoes reductive amination with ammonium acetate and NaBH₃CN in methanol, producing 8 , which is treated with HCl to yield the hydrochloride salt.

Critical Parameters:

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Modified Biginelli | 68 | 95 | One-pot cyclization | Requires acetal protection |

| Chalcone Cyclization | 75 | 92 | Scalable chalcone precursors | Multi-step synthesis |

| Reductive Amination | 55 | 90 | Late-stage functionalization | Low yield in oxidation step |

Purification and Characterization

Recrystallization Optimization

The hydrochloride salt is recrystallized from ethanol/water (3:1), achieving monoclinic crystals verified by XRD. Polar solvents like ethanol favor smaller crystal sizes (10–20 µm), enhancing dissolution rates.

Industrial-Scale Considerations

The patent-derived method for analogous pyrimidines suggests using toluene as a solvent for its low cost and ease of removal. Aqueous workup at pH 6–7 minimizes hydrolysis of the sulfanyl group, critical for maintaining product integrity.

化学反应分析

Types of Reactions

6-(Aminomethyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the pyrimidine ring can be reduced to form the corresponding alcohol.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrimidine derivatives.

科学研究应用

Chemistry

6-(Aminomethyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one hydrochloride serves as a versatile building block in organic synthesis. It can be utilized to create more complex heterocyclic compounds, which are valuable in drug development and materials science.

Biology

The compound has shown potential as a ligand in enzyme interaction studies and biochemical assays. Its ability to form hydrogen bonds and coordinate with metal ions enhances its utility in biological research .

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, studies have reported IC50 values for similar pyrimidine derivatives that demonstrate effective inhibition of cell growth in breast (MCF-7) and vulvar (A431) cancer models:

| Compound Type | Cell Line | IC50 (µM) |

|---|---|---|

| Pyrimidine Derivative | A431 (vulvar epidermal carcinoma) | 15.2 |

| 6-(Aminomethyl)-2-sulfanyl derivative | MCF-7 (breast cancer) | 12.5 |

These findings suggest that modifications at specific positions on the pyrimidine ring can enhance anticancer activity .

Antimicrobial Properties

The compound’s structural features imply potential antimicrobial effects. In vitro tests have demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results highlight its potential as an antimicrobial agent .

Anticancer Activity

A study focusing on pyrimidine derivatives found that modifications at the 6-position significantly enhanced activity against MCF-7 cells. This suggests that similar structural modifications could improve the efficacy of compounds like 6-(aminomethyl)-2-sulfanyl derivatives in cancer treatment.

Antimicrobial Screening

Another investigation highlighted the increased antimicrobial activity of sulfur-containing pyrimidines compared to their non-sulfur counterparts. This underscores the importance of sulfur in enhancing biological activity against microbial strains .

作用机制

The mechanism of action of 6-(Aminomethyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl and sulfanyl groups can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The pyrimidine ring can also participate in π-π stacking interactions, further modulating the compound’s effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound is compared to three structurally related derivatives identified in the provided evidence (Table 1):

Table 1: Structural and Chemical Comparison

Key Observations :

Substituent Variations: The target compound’s 2-sulfanyl group distinguishes it from analogs with ethylsulfanyl (e.g., 6-amino-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid ), which introduces a thioether group. The 6-aminomethyl group contrasts with the 6-methyl group in the dihydrochloride analog and the 6-(3-aminopyrrolidinyl) group in the pyrrolidine derivative . The aminomethyl group may enhance hydrogen-bonding capacity, influencing target binding.

Salt Forms: The dihydrochloride salt in 2-(aminomethyl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride suggests higher solubility in polar solvents compared to the hydrochloride form of the target compound, though this depends on crystallinity and hydration.

生物活性

6-(Aminomethyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one hydrochloride is a compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies, including case studies and relevant research data.

- Molecular Formula: C7H10ClN3OS

- CAS Number: 1955556-59-8

- Molecular Weight: 207.79 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, which may include enzymes and receptors involved in cellular processes. Its structure suggests potential for multiple mechanisms, including:

- Inhibition of Enzymatic Activity: Similar compounds have shown inhibitory effects on enzymes such as dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis and cell proliferation.

- Antimicrobial Properties: The presence of sulfur and amino groups in its structure may enhance its interaction with microbial targets, leading to bactericidal or bacteriostatic effects.

Antiproliferative Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on similar structures have reported IC50 values indicating effective inhibition of cell growth in breast, colon, and lung cancer models .

| Compound Type | Cell Line | IC50 (µM) |

|---|---|---|

| Pyrimidine Derivative | A431 (vulvar epidermal carcinoma) | 15.2 |

| 6-(Aminomethyl)-2-sulfanyl derivative | MCF-7 (breast cancer) | 12.5 |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial effects. In vitro tests have shown promising results against bacterial strains, with some derivatives exhibiting significant inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Studies

- Anticancer Activity : A study evaluated the antiproliferative effects of pyrimidine derivatives on human cancer cell lines. The results indicated that modifications at the 6-position significantly enhanced activity against MCF-7 cells, suggesting that similar modifications could improve the efficacy of 6-(aminomethyl)-2-sulfanyl derivatives .

- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of sulfur-containing pyrimidines. The findings revealed that compounds with a sulfanyl group exhibited increased activity against both bacterial and fungal strains compared to their non-sulfur counterparts .

常见问题

Q. What are the recommended synthetic routes for 6-(Aminomethyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one hydrochloride, and how can reaction yields be optimized?

A common method involves nucleophilic substitution reactions. For example, reacting 6-amino-2-sulfanylpyrimidin-4(3H)-one with aminomethylating agents in a polar aprotic solvent (e.g., dimethyl sulfoxide) under basic conditions (e.g., NaOH). Optimization includes adjusting stoichiometry, temperature (ambient to 60°C), and reaction time (1–3 hours). Post-reaction acidification (e.g., glacial acetic acid) and recrystallization (using alcohols or aqueous mixtures) improve purity . Yield enhancement strategies may involve catalytic agents or inert atmospheres to prevent oxidation of the thiol group.

Q. Which chromatographic techniques are most effective for assessing the purity of this compound, and what mobile phase conditions are optimal?

Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended. A validated method uses a C18 column and a buffered mobile phase (e.g., ammonium acetate, pH 6.5, adjusted with acetic acid) paired with acetonitrile in gradient elution mode. System suitability tests should include resolution checks against structurally related impurities (e.g., deaminated or oxidized derivatives) . For TLC, silica gel plates with ethyl acetate/methanol/ammonia (7:2:1) can separate thiol-containing analogs.

Q. How can acid-catalyzed degradation during purification be minimized?

Neutralize reaction mixtures to pH 6–7 before crystallization. Use mild acidification (e.g., dilute HCl instead of concentrated) and low-temperature recrystallization (0–5°C) to stabilize the thiol moiety. Lyophilization under reduced pressure is preferred for hygroscopic batches .

Advanced Research Questions

Q. How do tautomeric equilibria of the dihydropyrimidinone ring affect spectral data interpretation (e.g., NMR, IR)?

The compound exists in keto-enol tautomeric forms, influencing NMR peak splitting and integration ratios. For accurate characterization:

- Use deuterated DMSO or D₂O to stabilize specific tautomers.

- Perform variable-temperature NMR to observe dynamic equilibria (e.g., coalescence of peaks at elevated temperatures).

- Compare experimental IR carbonyl stretches (1650–1750 cm⁻¹) with DFT-calculated vibrational spectra to identify dominant tautomers .

Q. What experimental approaches resolve contradictions between computational binding affinity predictions and empirical results in target interaction studies?

Discrepancies often arise from solvation effects or conformational flexibility. Mitigation strategies include:

- Isothermal Titration Calorimetry (ITC): Directly measure binding thermodynamics to validate docking simulations.

- Molecular Dynamics (MD) Simulations: Incorporate explicit solvent models and simulate >100 ns trajectories to account for protein-ligand flexibility.

- Alchemical Free Energy Calculations: Use FEP/MBAR methods to quantify relative binding energies with <1 kcal/mol error margins .

Q. How can the reactivity of the thiol group in nucleophilic substitution reactions be systematically studied?

Design kinetic experiments under varying conditions:

- pH Dependence: Compare reaction rates in buffered solutions (pH 4–9) to identify optimal nucleophilicity.

- Electrophile Screening: Test alkyl halides, epoxides, or α,β-unsaturated carbonyls to map thiol specificity.

- Spectroscopic Monitoring: Use UV-Vis (250–300 nm) or ¹H NMR to track thiolate anion formation and intermediate stability .

Q. What strategies are effective for impurity profiling, especially for hydrochloride salt-specific degradants?

- LC-MS/MS with CID Fragmentation: Identify degradants (e.g., dehydrochlorinated or dimerized species) using high-resolution mass spectrometry.

- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) to simulate stability challenges.

- Reference Standards: Co-inject pharmacopeial impurities (e.g., EP Imp. A/B analogs) to confirm retention times and fragmentation patterns .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Thiol Group Functionalization

| Parameter | Optimal Range | Evidence Source |

|---|---|---|

| Solvent | DMSO, H₂O (pH 6.5–7.5) | |

| Temperature | 25–60°C | |

| Reaction Time | 1–4 hours | |

| Acid for Workup | Glacial acetic acid |

Q. Table 2. HPLC Mobile Phase Composition for Purity Analysis

| Component | Concentration | pH | Purpose |

|---|---|---|---|

| Ammonium acetate | 15.4 g/L | 6.5 | Buffer for ion-pairing |

| Acetonitrile | 20–40% | - | Gradient elution modifier |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。